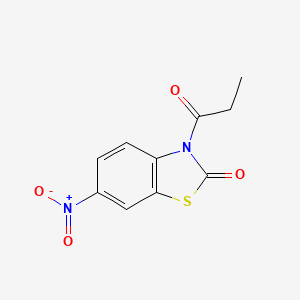
3-chloro-4-(1-naphthylmethoxy)benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(1-naphthylmethoxy)benzaldehyde oxime is a compound that belongs to a class of organic molecules known for their unique structural features and potential for various chemical reactions and applications. While direct studies on this compound are scarce, related research on benzaldehydes, naphthaldehydes, and their oximes provides valuable insights into its potential chemical behavior and properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from benzaldehyde or naphthaldehyde derivatives. A common approach is the condensation of aldehydes with hydrazides or other nucleophiles to form hydrazone derivatives, which can then undergo further transformation. For instance, the synthesis of naphthohydrazide derivatives involves the reaction of naphthaldehyde with hydrazides in suitable solvents, such as methanol, under controlled conditions to achieve the desired compound (Li & Ge, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using spectroscopic methods, including NMR, IR, and sometimes X-ray crystallography. These techniques reveal the configuration of the atoms within the molecule and the presence of specific functional groups, such as the oxime moiety and chloro-substituted benzaldehyde group. For example, structural studies have been conducted on various benzaldehyde and naphthaldehyde derivatives to understand their conformation and intramolecular interactions (Özay et al., 2013).
Chemical Reactions and Properties
Benzaldehyde and naphthaldehyde derivatives, including oxime compounds, participate in a variety of chemical reactions, such as cycloadditions, Schiff base formation, and oxidation-reduction reactions. These reactions are influenced by the presence of functional groups, the electronic structure of the molecule, and reaction conditions. For example, the formation of Schiff bases and oxazoles from naphthaldehyde derivatives under specific conditions highlights the reactivity of the aldehyde group (Atahan & Durmuş, 2015).
Physical Properties Analysis
The physical properties of benzaldehyde and naphthaldehyde oximes, such as melting points, boiling points, and solubility, are determined by their molecular structure. These properties are crucial for the application of these compounds in various fields. Spectroscopic studies, including UV-Vis and fluorescence, provide insights into the optical properties and behavior of these compounds in different environments (Kaya et al., 2018).
科学的研究の応用
Organic Synthesis and Catalysis
- Synthesis of Naphthol Derivatives : A study details the novel synthesis of 3-phenyl-2-naphthols, starting from benzaldehyde derivatives. These compounds are crucial for developing various pharmaceuticals and organic materials. The research demonstrates an efficient pathway to synthesize these naphthols, which could be applied to 3-chloro-4-(1-naphthylmethoxy)benzaldehyde oxime derivatives for generating novel compounds with potential biological activities (Martínez et al., 2005).
- Catalytic Applications : Another study explores the use of metal-organic frameworks (MOFs) with exposed Mn2+ coordination sites for catalysis. This research suggests that similar structures could be developed using 3-chloro-4-(1-naphthylmethoxy)benzaldehyde oxime, enhancing the efficiency of catalytic processes, especially in the synthesis of cyanosilylated products, showcasing the compound's potential in facilitating selective catalysis (Horike et al., 2008).
Environmental Science
- Degradation of Pollutants : Research into thermal catalytic oxidation of pollutants over anatase TiO2 nanomaterials demonstrates potential environmental applications. This method, which could be adapted for compounds like 3-chloro-4-(1-naphthylmethoxy)benzaldehyde oxime, offers a green technology for degrading persistent organic pollutants, highlighting the compound's relevance in environmental cleanup efforts (Su et al., 2015).
Materials Science
- Development of Heterogeneous Catalysts : A study on the synthesis and thermal stability of Cu3(BTC)2, a metal-organic framework compound, underscores the importance of such materials in catalysis. By incorporating 3-chloro-4-(1-naphthylmethoxy)benzaldehyde oxime into similar frameworks, it's possible to enhance the catalytic properties of MOFs, particularly for reactions requiring Lewis acid sites, further broadening the applicability of this compound in materials science (Schlichte et al., 2004).
特性
IUPAC Name |
(NE)-N-[[3-chloro-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-17-10-13(11-20-21)8-9-18(17)22-12-15-6-3-5-14-4-1-2-7-16(14)15/h1-11,21H,12H2/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZYPGTXUPCOGG-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(C=C(C=C3)/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]benzamide](/img/structure/B5524196.png)
![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)


![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)
![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)

![N'-(4-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5524245.png)
![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5524254.png)

